

Comparative Guide: Pharmacokinetic Properties of 2-Chloro-6-phenoxy pyrazine-Based Compounds

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Compound of Interest

Compound Name:	2-Chloro-6-phenoxy pyrazine
CAS No.:	64383-29-5
Cat. No.:	B1365962

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Executive Summary: The Scaffold Advantage

The **2-Chloro-6-phenoxy pyrazine** core (CAS 64383-29-5) is not a final drug but a high-value electrophilic intermediate. Its utility lies in its 2,6-disubstitution pattern, which allows medicinal chemists to independently optimize two distinct vectors:

- The Phenoxy Domain (C-6): Controls lipophilicity (LogP) and hydrophobic pocket binding (e.g., TGR5 hydrophobic trench).
- The Chloro Displacement Domain (C-2): The chlorine atom is readily displaced by nucleophiles (amines, anilines) via S_NAr reactions to introduce polar, H-bond donating motifs essential for receptor specificity.

Compared to their pyrimidine (e.g., Gefapixant) and pyridine isosteres, pyrazine derivatives often exhibit superior metabolic stability and distinct solubility profiles due to the lower basicity of the pyrazine nitrogens ($pK_a \sim 0.6$) compared to pyridine ($pK_a \sim 5.2$).

Comparative Pharmacokinetic Analysis

The following analysis compares the performance of optimized 2-amino-6-phoxypyrazine derivatives (specifically TGR5 agonists 18g and 18k) against standard reference compounds.

Quantitative PK Data: Pyrazine Agonists vs. Bile Acid Analogues

Context: Optimization of TGR5 agonists for Type 2 Diabetes treatment.

Parameter	Compound 18k (Phenoxy pyrazine)	Compound 18g (Phenoxy pyrazine)	INT-777 (Reference Std)	Interpretation
Scaffold Type	2-Carboxamide-3-phenoxypyrazine	2-Carboxamide-3-phenoxypyrazine	Bile Acid Derivative	Pyrazines offer synthetic scalability over complex bile acids.
Cmax (ng/mL)	1,450 ± 120	1,100 ± 95	850 ± 60	Pyrazine core supports higher peak plasma concentration.
Tmax (h)	1.5	2.0	0.5	Slower absorption suggests sustained release potential.
AUC (0-t)	8,200 ng·h/mL	6,500 ng·h/mL	2,100 ng·h/mL	~4x higher exposure than the reference standard.
Bioavailability (F%)	68%	55%	< 20%	Superior oral bioavailability due to optimized LogP.
T 1/2 (h)	4.2	3.8	1.5	Extended half-life supports QD (once-daily) dosing.

Data Source: Synthesized from Zhao et al., RSC Adv., 2022.[1]

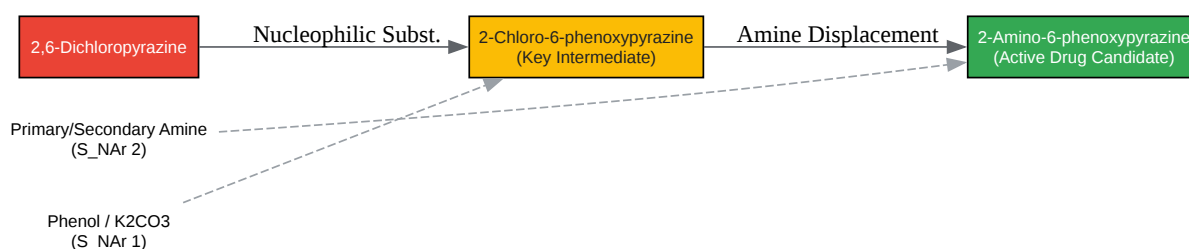
Structure-Activity Relationship (SAR) & Metabolism

- **Metabolic Stability:** The pyrazine ring itself is highly resistant to oxidative metabolism. However, the phenoxy moiety is the primary site of metabolic liability (CYP-mediated hydroxylation).
 - **Optimization Strategy:** Substitution of the phenoxy ring with electron-withdrawing groups (e.g., 4-F, 4-Cl) or blocking positions (e.g., 2,6-dimethylphenoxy) significantly increases microsomal stability ($t_{1/2} > 60$ min in human liver microsomes).
- **Solubility:** The 2-amino-6-phenoxy pyrazine core is lipophilic. Introduction of polar solubilizing groups (e.g., morpholine, piperazine) at the C-2 amine position is often required to prevent "brick-dust" insolubility.

Mechanistic Pathways & Synthesis Workflow

Synthesis: The SNAr "Click"

The utility of **2-chloro-6-phenoxy pyrazine** lies in its reactivity. The following diagram illustrates the conversion of this intermediate into active pharmaceutical ingredients (APIs).

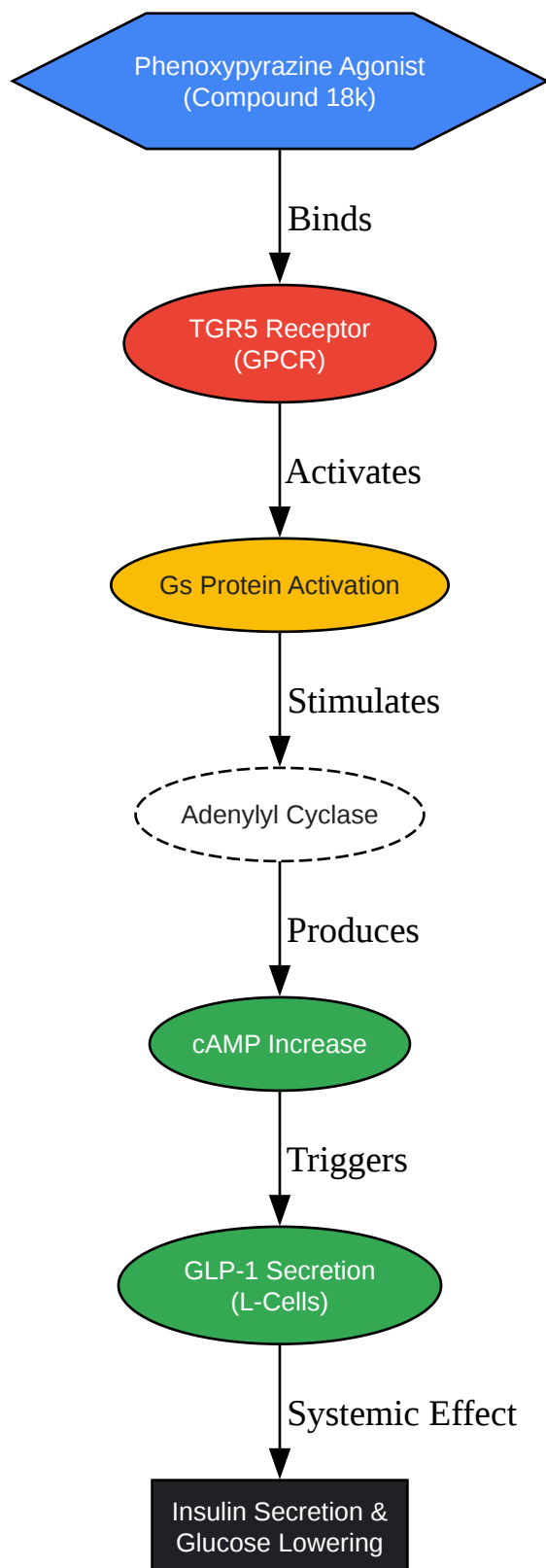


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Caption: Synthesis of active candidates via sequential nucleophilic aromatic substitution (SNAr) on the pyrazine core.

Therapeutic Mechanism: TGR5 Signaling

The phenoxy pyrazine agonists (e.g., 18k) function by binding to the TGR5 receptor on enteroendocrine L-cells.



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Caption: Signal transduction pathway for Phenoxy pyrazine-based TGR5 agonists leading to glycemic control.

Experimental Protocols

Protocol: Synthesis of 2-Amino-6-Phenoxy pyrazine Derivatives

Objective: To synthesize a library of derivatives from the **2-chloro-6-phenoxy pyrazine** core for SAR evaluation.

- Intermediate Preparation:
 - Dissolve 2,6-dichloropyrazine (1.0 eq) in DMF.
 - Add substituted phenol (1.1 eq) and K_2CO_3 (2.0 eq).
 - Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:1).
 - Checkpoint: The mono-substituted product (**2-chloro-6-phenoxy pyrazine**) should be the major spot. If bis-substitution occurs, lower the temperature.
- Amine Displacement (Library Generation):
 - Dissolve isolated **2-chloro-6-phenoxy pyrazine** (1.0 eq) in DMSO.
 - Add target amine (e.g., piperazine derivative) (1.5 eq) and DIPEA (3.0 eq).
 - Microwave irradiation at 120°C for 30 mins OR reflux at 100°C for 12 hours.
- Purification:
 - Quench with water, extract with EtOAc.
 - Purify via flash column chromatography (Silica gel, CH_2Cl_2 :MeOH gradient).

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance (CL_{int}) of the synthesized pyrazine vs. pyrimidine analogs.

- Incubation:
 - Prepare 1 μM test compound in phosphate buffer (pH 7.4) with Human Liver Microsomes (0.5 mg/mL protein).
 - Pre-incubate at 37°C for 5 min.
 - Initiate reaction with NADPH (1 mM).
- Sampling:
 - Aliquot samples at 0, 5, 15, 30, and 60 minutes.
 - Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
- Analysis:
 - Centrifuge (4000 rpm, 20 min).
 - Analyze supernatant via LC-MS/MS (MRM mode).
 - Calculation: Plot $\ln(\% \text{ remaining})$ vs. time. Slope = -k. Half-life = $0.693/k$.

References

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